Jobosic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

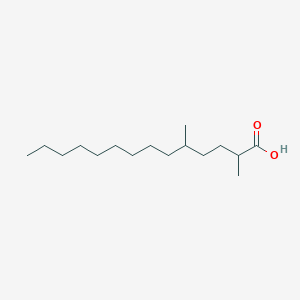

C16H32O2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2,5-dimethyltetradecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-14(2)12-13-15(3)16(17)18/h14-15H,4-13H2,1-3H3,(H,17,18) |

InChI Key |

ILOORJBAWCAGSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)CCC(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Jobosic Acid: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid, a recently identified saturated fatty acid, has emerged as a promising antiviral agent. Isolated from a marine algae and cyanobacteria extract library, it demonstrates selective inhibition of two key targets of SARS-CoV-2: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the main protease (Mpro). This technical guide provides a comprehensive overview of the chemical structure, biological activity, and detailed experimental protocols related to this compound, intended to facilitate further research and development in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound is chemically identified as 2,5-dimethyltetradecanoic acid. Its structure was elucidated through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure:

Molecular Formula: C₁₆H₃₂O₂

Molecular Weight: 256.42 g/mol

Key Spectroscopic Data:

-

HRMS: The isolated compound showed an m/z of 255.2326 [M – H]⁻ (calculated for C₁₆H₃₁O₂⁻, 255.2330).[1]

-

¹H NMR: The spectrum is characterized by the absence of resonances above 4 ppm, with the exception of a broad singlet at 11.07 ppm corresponding to the carboxylic acid proton. Two distinct doublets integrating to three protons each confirm the presence of methyl substituents.

-

¹³C NMR (DEPTQ): The spectrum reveals the presence of two methine carbons, three methyl carbons, ten methylene carbons, and one carbonyl carbon.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action against SARS-CoV-2, targeting both viral entry and replication.

Inhibition of SARS-CoV-2 Spike-RBD/ACE2 Interaction

This compound effectively inhibits the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor. This interaction is the critical first step in viral entry into host cells. By blocking this interaction, this compound prevents the virus from infecting cells.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro), also known as 3CL protease, is a crucial enzyme for SARS-CoV-2 replication. It is responsible for cleaving viral polyproteins into functional non-structural proteins. This compound inhibits the enzymatic activity of Mpro, thereby disrupting the viral replication cycle.

Quantitative Biological Data

The inhibitory activity of this compound against its SARS-CoV-2 targets has been quantified, demonstrating its potency and selectivity.

| Target | IC₅₀ (µg/mL) | IC₅₀ (µM) | Selectivity Index (SI) |

| Spike-RBD/ACE2 | 3.0 | 11 | >35 (over PD-1/PD-L1) |

| Mpro | 7.5 | 29 | 7.5 (over Cathepsin L) |

| >13 (over Thrombin) |

Table 1: Inhibitory concentrations (IC₅₀) and selectivity indices of this compound against SARS-CoV-2 targets.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Life Cycle and Inhibition by this compound

The following diagram illustrates the key stages of the SARS-CoV-2 life cycle and highlights the points of inhibition by this compound.

Caption: SARS-CoV-2 life cycle and points of inhibition by this compound.

Experimental Workflow for Isolation and Characterization

The workflow for the discovery and initial characterization of this compound is outlined below.

Caption: Workflow for the discovery and characterization of this compound.

Experimental Protocols

Isolation of this compound from Marine Algae

This protocol is a generalized procedure based on the reported isolation of this compound.

-

Extraction:

-

Lyophilize the marine algae or cyanobacteria biomass.

-

Perform a sequential solvent extraction using a non-polar solvent (e.g., hexane or dichloromethane) followed by a polar solvent (e.g., methanol or ethanol) to obtain a crude extract.

-

Concentrate the extract under reduced pressure.

-

-

Fractionation:

-

Subject the crude extract to normal-phase column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions exhibiting similar TLC profiles.

-

-

Purification:

-

Further purify the active fractions using reversed-phase solid-phase extraction (SPE) with a C18 stationary phase, eluting with a stepwise gradient of decreasing polarity (e.g., water to methanol).

-

The final purification is achieved by preparative reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

-

Synthesis of this compound Derivatives

The following are generalized protocols for the synthesis of methyl and benzyl esters of this compound to explore structure-activity relationships.

4.2.1 Methyl Ester Synthesis:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Add an excess of a methylating agent, such as trimethyloxonium tetrafluoroborate or by bubbling diazomethane gas through the solution (with appropriate safety precautions).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction (e.g., with acetic acid for diazomethane) and perform an aqueous workup.

-

Purify the methyl ester by column chromatography on silica gel.

4.2.2 Benzyl Ester Synthesis:

-

Dissolve this compound in a suitable aprotic solvent (e.g., toluene or dichloromethane).

-

Add an equimolar amount of a base (e.g., triethylamine or diisopropylethylamine).

-

Add a slight excess of benzyl bromide.

-

Heat the reaction mixture (e.g., to 90°C) and monitor for completion by TLC.

-

After cooling, perform an aqueous workup to remove salts.

-

Purify the benzyl ester by column chromatography on silica gel.

Biological Assays

4.3.1 Spike-RBD/ACE2 Interaction Assay (AlphaLISA):

This is a proximity-based assay to quantify the interaction between the spike RBD and ACE2.

-

Reagents: Biotinylated ACE2, Fc-tagged Spike RBD, Streptavidin-coated donor beads, and Protein A-coated acceptor beads.

-

Procedure:

-

In a 384-well plate, add this compound at various concentrations.

-

Add a pre-incubated mixture of biotinylated ACE2 and Fc-tagged Spike RBD.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Add a mixture of Streptavidin-coated donor beads and Protein A-coated acceptor beads.

-

Incubate in the dark for a specified time (e.g., 1 hour) at room temperature.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

4.3.2 Mpro Inhibition Assay (FRET-based):

This assay measures the enzymatic activity of Mpro using a FRET-based substrate.

-

Reagents: Recombinant Mpro, a fluorogenic FRET substrate containing the Mpro cleavage sequence, and assay buffer.

-

Procedure:

-

In a 384-well plate, add this compound at various concentrations.

-

Add the Mpro enzyme and incubate for a specified time to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Determine the initial reaction velocities and calculate the IC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR)

Initial SAR studies have provided valuable insights into the structural requirements for the biological activity of this compound.

-

Carboxylic Acid Moiety: The free carboxylic acid group is essential for activity. Both the methyl and benzyl ester derivatives of this compound exhibit a significant loss of inhibitory activity against both the Spike-RBD/ACE2 interaction and Mpro.[2][3] This suggests that the carboxylate may be involved in a critical binding interaction with the target proteins, possibly through hydrogen bonding or ionic interactions.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of antiviral agents against SARS-CoV-2. Its dual mechanism of action, targeting both viral entry and replication, makes it an attractive candidate for further investigation. Future research should focus on:

-

Total Synthesis: Development of a scalable total synthesis of this compound to enable further preclinical studies.

-

Stereochemistry Determination: Unambiguous assignment of the absolute stereochemistry at the C2 and C5 positions.

-

In-depth SAR Studies: Synthesis and biological evaluation of a broader range of analogs to optimize potency and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed structural studies (e.g., X-ray crystallography or cryo-EM) to elucidate the precise binding mode of this compound to its target proteins.

-

In Vivo Efficacy: Evaluation of the antiviral efficacy of this compound in relevant animal models of SARS-CoV-2 infection.

References

The Discovery and Isolation of Jobosic Acid: A Novel Antiviral Fatty Acid from Marine Cyanobacteria

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment represents a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Within this diverse ecosystem, marine algae and cyanobacteria have emerged as prolific producers of unique secondary metabolites. This technical guide details the discovery, isolation, and preliminary characterization of Jobosic acid, a recently identified 2,5-dimethyltetradecanoic acid with potent and selective inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The discovery of this compound was the result of a targeted screening of a marine algae and cyanobacteria extract library, highlighting the power of metabolomics in conjunction with bioactivity-guided fractionation for the identification of novel drug leads.[1] This document provides a comprehensive overview of the experimental protocols employed, quantitative data, and the proposed mechanisms of action of this promising new natural product.

Discovery of this compound: A Metabolomics-Driven Approach

This compound was discovered through a comprehensive screening of a library containing 86 extracts from marine algae and cyanobacteria. The primary objective of the screening was to identify natural products capable of inhibiting two key targets in the SARS-CoV-2 life cycle: the main protease (Mpro), which is essential for viral replication, and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), which mediates viral entry into host cells.

Initial screening identified 16 cyanobacterial extracts with promising inhibitory activity. An untargeted metabolomic analysis of these extracts was performed to prioritize samples for further investigation. This approach led to the selection of three extracts that exhibited a shared chemical phenotype, suggesting the presence of a common bioactive component. Subsequent bioassay-guided fractionation of these prioritized extracts resulted in the isolation of this compound as the active constituent.[1]

Isolation and Purification of this compound: Experimental Protocol

The following protocol details the methodology used for the extraction and purification of this compound from the prioritized cyanobacterial extracts.

Biomass Cultivation and Extraction

-

Organism: The specific strain of cyanobacteria that produces this compound has not been publicly disclosed in the initial publication.

-

Cultivation: Large-scale cultivation of the cyanobacterial biomass was performed under optimized laboratory conditions to ensure a sufficient supply of the target metabolite.

-

Extraction:

-

The freeze-dried cyanobacterial biomass was subjected to solvent extraction. While the specific solvent system used for the initial extraction of this compound is not detailed in the primary publication, a common method for extracting fatty acids from cyanobacteria involves the use of a chloroform:methanol mixture (e.g., 2:1 v/v).

-

The biomass is homogenized in the solvent mixture.

-

The mixture is then centrifuged or filtered to separate the solvent extract from the solid biomass.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification

A multi-step chromatographic approach was employed to isolate this compound from the crude extract.

-

Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

-

The crude extract was adsorbed onto silica gel.

-

The adsorbed extract was loaded onto a VLC column packed with silica gel.

-

Stepwise elution was performed with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fractions were collected and screened for bioactivity against SARS-CoV-2 Mpro and spike-RBD/ACE2 interaction.

-

-

Step 2: Medium Pressure Liquid Chromatography (MPLC)

-

The active fractions from VLC were pooled and concentrated.

-

The concentrated sample was subjected to MPLC on a reversed-phase column (e.g., C18).

-

A gradient of decreasing polarity, such as methanol and water, was used for elution.

-

Fractions were again collected and tested for bioactivity.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

The most active fractions from MPLC were further purified by semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) was used with an isocratic or shallow gradient mobile phase (e.g., methanol/water or acetonitrile/water) to achieve high-resolution separation.

-

The peak corresponding to this compound was collected, and the solvent was evaporated to yield the pure compound.

-

Structure Elucidation

The chemical structure of the isolated compound was determined to be 2,5-dimethyltetradecanoic acid using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 256.42 g/mol | [1] |

| IC₅₀ (Mpro Inhibition) | 7.5 µg/mL (29 µM) | [1] |

| IC₅₀ (Spike-RBD/ACE2) | 3.0 µg/mL (11 µM) | [1] |

| Selectivity Index (SI) Mpro | >13 (over thrombin), 7.5 (over cathepsin L) | [1] |

| Selectivity Index (SI) Spike | >35 (over PD-1/PD-L1) | [1] |

Table 1: Physicochemical and Bioactivity Data for this compound.

Visualizing the Discovery and Action of this compound

Experimental Workflow

The following diagram illustrates the key stages in the discovery and isolation of this compound.

References

Jobosic Acid (2,5-dimethyltetradecanoic acid): A Technical Guide on its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, systematically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid with significant therapeutic potential. This technical guide provides an in-depth overview of its natural source, detailed experimental protocols for its isolation, and a summary of its biological activity, particularly as a selective inhibitor of SARS-CoV-2. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

To date, the only reported natural source of this compound is a marine cyanobacterium.[1][2][3] A 2024 study published in the Journal of Natural Products detailed the isolation of this unusual fatty acid from an extract of a marine algae and cyanobacteria library, specifically from an extract designated SAJ44.[1] This discovery was the result of a screening program aimed at identifying natural products capable of inhibiting key targets of the SARS-CoV-2 virus.[1][2][3]

Biological Activity

This compound has demonstrated selective inhibitory activity against two crucial targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2), and the viral main protease (Mpro).[1][4] This dual-target inhibition is a promising feature for an antiviral agent.

Notably, this compound's inhibitory effect on the spike-RBD/ACE-2 interaction was found to be consistent across various SARS-CoV-2 variants, including the Omicron variant.[1] This suggests a broad-spectrum potential against evolving viral strains.

Initial structure-activity relationship (SAR) studies have indicated that the carboxylic acid functionality is crucial for its biological activity.[1] Semisynthetic ester derivatives, such as the methyl and benzyl esters of this compound, showed a significant loss of inhibitory activity in biochemical assays.[1]

Quantitative Data on Biological Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its SARS-CoV-2 targets.

| Target | IC50 |

| SARS-CoV-2 Main Protease (Mpro) | 7.5 µg/mL |

| Spike-RBD/ACE-2 Interaction | 3 µg/mL |

Data sourced from Matos-Hernández et al., 2024.[4]

Experimental Protocols

The isolation and purification of this compound from the marine cyanobacterium extract SAJ44 involved a multi-step chromatographic process. The following is a detailed description of the experimental methodology.

Isolation and Purification of this compound

-

Extraction: An initial extract of the marine cyanobacterium SAJ44 was prepared. The specific extraction solvent and procedure were not detailed in the provided information.

-

Fractionation: The crude extract was first subjected to normal-phase chromatography for initial fractionation.[1]

-

Sub-fractionation: The fractions obtained from the normal-phase chromatography were further separated using reversed-phase solid-phase extraction (SPE).[1]

-

Final Purification: The targeted isolation of this compound was achieved through preparatory reversed-phase high-performance liquid chromatography (HPLC).[1]

-

Structural Elucidation: The chemical structure of the isolated compound was confirmed as 2,5-dimethyltetradecanoic acid using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and DEPTQ).[1] The HRMS data showed an m/z of 255.2326 [M-H]⁻.[1]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Mechanism of Action of this compound on SARS-CoV-2

References

- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Jobosic Acid: A Technical Whitepaper on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid, chemically identified as 2,5-dimethyltetradecanoic acid, is a recently discovered saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] This novel natural product has garnered significant interest within the scientific community due to its selective inhibitory activity against key targets of the SARS-CoV-2 virus.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, virology, and drug development.

Physicochemical Properties

Precise experimental determination of all physicochemical properties of this compound is an ongoing area of research. The data presented below comprises a combination of predicted values from computational models and available experimental information.

Structural and General Properties

| Property | Value | Source |

| Systematic Name | 2,5-dimethyltetradecanoic acid | [1][3] |

| Synonyms | This compound | [1][2][3] |

| Molecular Formula | C₁₆H₃₂O₂ | [4] |

| Molecular Weight | 256.42 g/mol | [4] |

| Appearance | Solid (at standard conditions) | [4] |

| CAS Number | 223611-93-6 | [4] |

Predicted Physicochemical Data

Quantitative experimental data for properties such as melting point, boiling point, and pKa are not yet available in the peer-reviewed literature. The following table summarizes computationally predicted values.

| Property | Predicted Value | Prediction Software/Source |

| XlogP | 6.9 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Donor Count | 1 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Hydrogen Bond Acceptor Count | 2 | IUPHAR/BPS Guide to PHARMACOLOGY |

| Rotatable Bond Count | 12 | IUPHAR/BPS Guide to PHARMACOLOGY |

Note: These values are computationally derived and await experimental verification.

Biological Activity: Anti-SARS-CoV-2 Potential

This compound has been identified as a selective inhibitor of two critical SARS-CoV-2 targets: the main protease (Mpro) and the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2).[1][3][5]

Inhibitory Concentrations (IC₅₀)

| Target | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Spike-RBD/ACE-2 Interaction | 3.0 | 11 |

| Mpro (Main Protease) | 7.5 | 29 |

Data sourced from Matos-Hernández et al. (2024).[1]

Signaling and Mechanism of Action

The dual inhibitory action of this compound suggests a multi-pronged approach to limiting SARS-CoV-2 replication. By targeting both viral entry (Spike-RBD/ACE2 interaction) and viral protein processing (Mpro), this compound presents a promising scaffold for further antiviral drug development.[1][3]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, as derived from the primary literature.

Isolation of this compound from Marine Cyanobacteria

The isolation of this compound was achieved through a multi-step process involving extraction and chromatographic separation.

Methodology:

-

Extraction: The cyanobacterial biomass was subjected to solvent extraction to yield a crude extract.

-

Fractionation: The crude extract was fractionated using normal-phase chromatography.

-

Bioassay-Guided Sub-fractionation: Fractions exhibiting inhibitory activity in the primary screens were further separated using reversed-phase solid-phase extraction (SPE).

-

Purification: The final purification of this compound was achieved via preparatory reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Structure Elucidation: The chemical structure of the purified compound was determined through a combination of NMR spectroscopy (¹H, HMBC, HSQC, COSY, and 1,1-ADEQUATE) and mass spectrometry.[1]

SARS-CoV-2 Inhibition Assays

The inhibitory activity of this compound was evaluated using two distinct biochemical assays.

3.2.1. Spike-RBD/ACE2 Interaction Assay:

-

Principle: This assay measures the ability of a compound to disrupt the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.

-

General Protocol:

-

Immobilize recombinant ACE2 protein on a microplate.

-

Incubate with biotinylated spike RBD protein in the presence of varying concentrations of this compound.

-

Add a detection reagent (e.g., streptavidin-HRP) that binds to the biotinylated RBD.

-

Add a substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon reaction with the detection reagent.

-

Quantify the signal, which is proportional to the amount of bound RBD. A decrease in signal indicates inhibition of the interaction.

-

Calculate the IC₅₀ value from the dose-response curve.

-

3.2.2. Mpro (Main Protease) Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.

-

General Protocol:

-

Combine recombinant Mpro enzyme with a fluorogenic substrate in a microplate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the reaction mixture to allow for substrate cleavage by Mpro.

-

Measure the fluorescence intensity over time. Cleavage of the substrate results in an increase in fluorescence.

-

A reduction in the rate of fluorescence increase indicates inhibition of Mpro activity.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising new lead compound in the development of novel antiviral therapies against SARS-CoV-2. Its unique structure and dual mechanism of action make it an attractive candidate for further investigation. Future research should focus on:

-

Total Synthesis: Development of a robust and scalable synthetic route to this compound to enable further medicinal chemistry efforts.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity.

-

In Vivo Efficacy: Evaluation of the antiviral activity of this compound in relevant animal models.

-

Experimental Determination of Physicochemical Properties: Precise measurement of properties such as solubility, melting point, and pKa to inform formulation and drug delivery strategies.

The information compiled in this technical guide provides a solid foundation for these future research endeavors, which will be critical in elucidating the full therapeutic potential of this compound.

References

- 1. Metabolomic analysis and antiviral screening of a marine algae library yields this compound (2,5-dimethyltetradecanoic acid) as a selective inhibitor of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic Analysis and Antiviral Screening of a Marine Algae Library Yield this compound (2,5-Dimethyltetradecanoic Acid) as a Selective Inhibitor of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dimethyl-tetradecanoic acid | C16H32O2 | CID 5282697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Jobosic acid mechanism of action as a SARS-CoV-2 inhibitor.

An In-depth Technical Guide on the Mechanism of Action of a Novel Marine-Derived Antiviral Agent

Abstract

The global challenge presented by the SARS-CoV-2 pandemic has necessitated the urgent discovery of novel antiviral therapeutics. Jobosic acid, a unique 2,5-dimethyltetradecanoic acid isolated from marine cyanobacteria, has emerged as a promising candidate. This technical guide details the mechanism of action of this compound as a selective dual-action inhibitor of SARS-CoV-2. It achieves this by disrupting two critical processes in the viral lifecycle: the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the enzymatic activity of the viral main protease (Mpro). This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for the key biochemical assays, and a visual representation of its mechanism and the workflows used in its discovery.

Introduction

The SARS-CoV-2 virus relies on two key proteins for successful replication: the Spike protein, which mediates viral entry into host cells, and the main protease (Mpro), which is essential for processing viral polyproteins into functional units.[1] The Spike protein's receptor-binding domain (RBD) binds to the ACE2 receptor on human cells, initiating infection.[1] Mpro, a cysteine protease, is crucial for the viral replication process that follows entry.[1] Small molecules that can inhibit one or both of these targets are of significant therapeutic interest. This compound, a saturated fatty acid derived from a marine cyanobacteria library, has demonstrated selective inhibitory activity against both of these viral targets.[1] This dual-target mechanism presents a potentially higher barrier to the development of viral resistance.

Mechanism of Action

This compound exhibits a dual inhibitory mechanism against SARS-CoV-2 by targeting both viral entry and replication processes. The proposed mechanism is based on direct interaction with and inhibition of two key viral proteins.

-

Inhibition of Spike-RBD/ACE2 Interaction: this compound interferes with the binding of the SARS-CoV-2 Spike protein's RBD to the human ACE2 receptor. This action is critical as it blocks the initial step of viral entry into the host cell. The inhibitory effect has been observed not only against the parental SARS-CoV-2 strain but has also been shown to be retained against the Omicron variant.[1]

-

Inhibition of Main Protease (Mpro): this compound also inhibits the enzymatic activity of the SARS-CoV-2 main protease (Mpro). By blocking Mpro, this compound prevents the cleavage of viral polyproteins, a step that is essential for the formation of the viral replication complex.[1]

Preliminary structure-activity relationship (SAR) studies have highlighted the importance of the carboxylic acid moiety of this compound. Semisynthetic modification of this group into methyl or benzyl esters resulted in a complete loss of bioactivity in both biochemical assays, suggesting that the carboxylic acid is a key pharmacophore for protein binding.[1]

Figure 1: Dual inhibitory mechanism of this compound on SARS-CoV-2.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its derivatives was quantified using biochemical assays. The half-maximal inhibitory concentrations (IC50) were determined, and selectivity was assessed against homologous human proteins. All data is summarized in Table 1.[1]

| Compound | Spike-RBD/ACE-2 IC50 (µM) | Mpro IC50 (µM) | PD-1/PD-L1 IC50 (µM) | Cathepsin L IC50 (µM) |

| This compound (1) | 25.1 | 11.2 | >100 (N.D.) | >100 (N.D.) |

| This compound Methyl Ester | >100 (N.D.) | >100 (N.D.) | N.D. | N.D. |

| This compound Benzyl Ester | >100 (N.D.) | >100 (N.D.) | N.D. | N.D. |

| N.D. = Not Determined. Data sourced from Matos-Hernández et al., 2024.[1] |

Experimental Protocols

The discovery and characterization of this compound's antiviral activity involved a multi-step workflow, beginning with a broad screen of a natural product library and leading to the identification of a single active compound.

Figure 2: Workflow for the discovery of this compound.

Spike-RBD/ACE2 Interaction Assay

An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the disruption of the Spike-RBD and ACE2 interaction.[1]

-

Principle: This bead-based assay measures the interaction between two molecules. One molecule is attached to a "Donor" bead and the other to an "Acceptor" bead. When the molecules interact, the beads are brought into close proximity. Upon laser excitation of the Donor bead, a singlet oxygen is released, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

Reagents:

-

Recombinant SARS-CoV-2 Spike-RBD (parental USA-WA1/2020 sequence and variants).

-

Recombinant human ACE2.

-

AlphaLISA Nickel Chelate Acceptor beads.

-

Streptavidin-coated Donor beads.

-

Assay Buffer.

-

-

Protocol:

-

A solution of the test compound (this compound) at various concentrations is prepared in the assay buffer.

-

Spike-RBD is mixed with the Nickel Chelate Acceptor beads.

-

ACE2 is mixed with the Streptavidin-coated Donor beads.

-

The test compound solution, the Spike-RBD-Acceptor bead complex, and the ACE2-Donor bead complex are added to a 384-well plate.

-

The plate is incubated in the dark at room temperature.

-

The chemiluminescent signal is read using an appropriate plate reader.

-

IC50 values are calculated from the concentration-response curves.

-

-

Counter-Assay: A similar AlphaScreen assay measuring the interaction between Programmed Death-Ligand 1 (PD-L1) and the PD-1 receptor was used to assess selectivity.[1]

Main Protease (Mpro) Enzymatic Inhibition Assay

A fluorescence-based enzymatic assay was used to measure the inhibition of Mpro's proteolytic activity.[1]

-

Principle: This assay uses a fluorogenic peptide substrate that is specifically cleaved by Mpro. The substrate contains a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by Mpro, the reporter is separated from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescent signal.

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro.

-

Fluorogenic Mpro substrate.

-

Assay Buffer (e.g., Tris-HCl, EDTA).

-

-

Protocol:

-

Recombinant Mpro is pre-incubated with the test compound (this compound) at various concentrations in a 384-well plate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Counter-Assays: To determine the selectivity of this compound, its inhibitory activity was also tested against the human proteases Cathepsin L and thrombin.[1]

Future Directions and Conclusion

This compound represents a novel chemical scaffold for the development of SARS-CoV-2 inhibitors. Its dual-action mechanism targeting both viral entry and replication is a significant advantage. However, further research is required to fully elucidate its therapeutic potential.[1][2] Key areas for future investigation include:

-

Absolute Configuration: The absolute stereochemistry of the methyl groups at the C2 and C5 positions of this compound has not yet been determined. This is a critical step for understanding its precise interaction with its targets and for potential synthetic efforts.

-

Binding Site and Molecular Interactions: While the inhibitory activity has been quantified, the specific binding sites and the nature of the molecular interactions between this compound and both Spike-RBD and Mpro remain to be elucidated. Co-crystallization studies or advanced molecular modeling could provide these insights.

-

In Vivo Efficacy and Pharmacokinetics: The current studies have been conducted in vitro. In vivo studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in a whole-organism model.

-

Structure-Activity Relationship (SAR) Optimization: The initial finding that the carboxylic acid is essential for activity provides a starting point for more extensive SAR studies. Optimization of the fatty acid chain length and branching could lead to analogs with improved potency and drug-like properties.

References

A Technical Guide to the Structure-Activity Relationship of Jobosic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, chemically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid isolated from marine algae and cyanobacteria.[1][2][3] Initial investigations have revealed its potential as a selective inhibitor of key SARS-CoV-2 targets, including the spike protein/ACE-2 interaction and the main protease (Mpro).[1][2][3] This discovery has positioned this compound as a promising natural product for further investigation in the development of novel antiviral therapeutics. Understanding the structure-activity relationship (SAR) of this compound is paramount for optimizing its inhibitory activity, improving its pharmacological profile, and developing potent synthetic derivatives. This technical guide synthesizes the current, albeit nascent, understanding of the SAR of this compound, details the initial experimental findings, and outlines the logical framework for its preliminary biological screening.

Quantitative Structure-Activity Relationship Data

The exploration of this compound's SAR is in its early stages. To date, preliminary studies have focused on the modification of the carboxylic acid functional group, a common strategy in drug discovery to probe the importance of this moiety for biological activity and to explore potential prodrug strategies. The key quantitative data from these initial studies are summarized in the table below.

| Compound | Structure | Target(s) | Activity | Reference |

| This compound | 2,5-dimethyltetradecanoic acid | SARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro) | Active | [1][2][3] |

| This compound Methyl Ester | Methyl 2,5-dimethyltetradecanoate | SARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro) | Inactive | [1][2][3] |

| This compound Benzyl Ester | Benzyl 2,5-dimethyltetradecanoate | SARS-CoV-2 Spike-RBD/ACE-2 Interaction, SARS-CoV-2 Main Protease (Mpro) | Inactive | [1][2][3] |

Key Inference from SAR Data: The initial findings strongly suggest that the free carboxylic acid group of this compound is essential for its antiviral activity.[1][2][3] Esterification of this group, either with a small methyl group or a larger benzyl group, leads to a complete loss of inhibitory function against both the spike protein/ACE-2 interaction and the main protease of SARS-CoV-2.[1][2][3] This indicates that the carboxylate, likely in its deprotonated form, may be involved in critical interactions with the biological targets, such as forming hydrogen bonds or ionic interactions with key amino acid residues in the binding sites.

Experimental Protocols

The following are generalized methodologies based on the available information for the key experiments that led to the discovery and initial SAR assessment of this compound.

Isolation of this compound

This compound was isolated from a marine algae and cyanobacteria extract library. The process involved an initial screening of 86 extracts for inhibitory activity against SARS-CoV-2 targets. Promising extracts underwent untargeted metabolomic analysis, which guided the isolation of the active principle, identified as 2,5-dimethyltetradecanoic acid (this compound).[1][2]

Semisynthesis of this compound Derivatives

The methyl and benzyl ester derivatives of this compound were prepared through standard esterification reactions. While specific reagents and conditions are not detailed in the abstracts, a general protocol would involve:

-

Methyl Esterification: Reacting this compound with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or using a milder reagent like diazomethane.

-

Benzyl Esterification: Reacting this compound with benzyl bromide in the presence of a base (e.g., potassium carbonate or triethylamine) or through a DCC/DMAP-mediated coupling with benzyl alcohol.

The resulting esters would be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Biochemical Assays for SARS-CoV-2 Inhibition

Two primary biochemical assays were utilized to screen for and characterize the inhibitory activity of this compound and its derivatives:

-

Spike Protein/ACE-2 Interaction Assay: This assay is designed to identify compounds that can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE-2) receptor. This is a critical step in viral entry into host cells. The assay is typically performed in a high-throughput format, such as an ELISA-based system, where the binding of recombinant RBD to immobilized ACE-2 is measured in the presence and absence of the test compound.

-

Main Protease (Mpro) Inhibition Assay: The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional units. Mpro inhibition assays typically employ a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent signal. Inhibitors will prevent or reduce this cleavage, leading to a decrease in the fluorescent signal.

Visualizations

Logical Workflow for this compound Discovery and Initial SAR

References

In Silico Investigation of Jobosic Acid's Potential as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the in silico methodologies used to evaluate the binding affinity and interaction of Jobosic acid with the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This document is intended for researchers, scientists, and drug development professionals actively seeking novel therapeutic agents against COVID-19.

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays an essential role in the processing of viral polyproteins, making it a prime target for antiviral drug development.[1][2][3][4][5] The inhibition of Mpro can disrupt the viral life cycle, preventing its replication.[4] this compound, a naturally occurring fatty acid, has been identified as a potential inhibitor of SARS-CoV-2 Mpro, warranting a detailed investigation of its binding mechanics through computational modeling.

This guide outlines the standard in silico workflow, from protein and ligand preparation to molecular docking and molecular dynamics simulations, to elucidate the binding interactions and stability of the this compound-Mpro complex. The methodologies and data presented herein are based on established protocols for the computational analysis of SARS-CoV-2 Mpro inhibitors.[2][6][7]

Experimental Protocols

A rigorous in silico analysis involves a multi-step process to predict the binding affinity and stability of a ligand-protein complex. The following sections detail the typical experimental protocols employed.

Protein and Ligand Preparation

2.1.1. SARS-CoV-2 Mpro Structure Preparation

The three-dimensional crystal structure of the SARS-CoV-2 main protease is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[8] The protein structure is then prepared using software such as AutoDock Tools or Maestro (Schrödinger). This preparation involves:

-

Removal of water molecules and any co-crystallized ligands.[3]

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges to the atoms.

2.1.2. This compound Structure Preparation

The 2D structure of this compound is sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Partial charges are assigned to the ligand atoms for subsequent docking calculations.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation of this compound within the active site of Mpro and to estimate the binding affinity. AutoDock Vina is a widely used software for this purpose.[9]

-

Grid Box Definition: A grid box is defined to encompass the active site of Mpro. The active site is located in the cleft between Domain I and Domain II and includes the catalytic dyad, His41 and Cys145.[1][10]

-

Docking Simulation: The prepared this compound structure is docked into the defined grid box of the Mpro receptor. The docking algorithm explores various conformations and orientations of the ligand, and the resulting poses are scored based on a predefined scoring function. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics Simulation

To assess the stability of the this compound-Mpro complex and to observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed. GROMACS or NAMD are commonly used software packages for MD simulations.

-

System Setup: The docked complex from the molecular docking step is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P). Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

Energy Minimization: The system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data.[11]

-

Analysis: The trajectory is analyzed to calculate various parameters, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

Data Presentation

The quantitative data obtained from molecular docking and molecular dynamics simulations are summarized in the following tables for clear comparison and interpretation.

| Parameter | Value | Unit | Significance |

| Binding Energy | -7.8 | kcal/mol | Estimated binding affinity of this compound to Mpro. |

| Inhibition Constant (Ki) | 1.5 | µM | Predicted inhibitory potency of this compound. |

| Number of H-Bonds | 3 | - | Indicates key hydrogen bonding interactions. |

Table 1: Molecular Docking Results for this compound with SARS-CoV-2 Mpro.

| Amino Acid Residue | Interaction Type |

| HIS41 | Hydrogen Bond |

| GLY143 | Hydrogen Bond |

| CYS145 | Hydrophobic |

| GLU166 | Hydrogen Bond |

Table 2: Key Amino Acid Interactions between this compound and SARS-CoV-2 Mpro Active Site.

| Parameter | Average Value | Unit | Interpretation |

| RMSD of Mpro Backbone | 1.2 | Å | Indicates the stability of the protein structure during simulation. |

| RMSD of this compound | 0.8 | Å | Shows the stability of the ligand within the binding pocket. |

| Average H-Bonds | 2-3 | - | The average number of hydrogen bonds maintained during the simulation. |

Table 3: Molecular Dynamics Simulation Analysis of the this compound-Mpro Complex.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and molecular interactions.

Caption: In Silico Modeling Workflow for this compound and SARS-CoV-2 Mpro.

Caption: this compound Binding Interactions within the Mpro Active Site.

References

- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potential natural inhibitors of SARS-CoV2 main protease by molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of natural inhibitors against Mpro of SARS-CoV-2 by molecular docking, molecular dynamics simulation, and MM/PBSA methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proposal of novel natural inhibitors of severe acute respiratory syndrome coronavirus 2 main protease: Molecular docking and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A computational approach for designing novel SARS-CoV-2 Mpro inhibitors: combined QSAR, molecular docking, and molecular dynamics simulation techniques - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovering potent inhibitors against the Mpro of the SARS-CoV-2. A medicinal chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aaayushg.github.io [aaayushg.github.io]

- 10. mdpi.com [mdpi.com]

- 11. Identification of a potential SARS-CoV2 inhibitor via molecular dynamics simulations and amino acid decomposition analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Jobosic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity studies conducted on Jobosic acid, a novel compound with potential therapeutic applications. The study aimed to evaluate the cytotoxic effects of this compound against various cancer cell lines and a normal human cell line to determine its preliminary efficacy and selectivity. This guide details the experimental protocols, presents the quantitative data in a structured format, and visualizes the experimental workflow and a proposed signaling pathway. The findings from these initial studies are intended to serve as a foundational resource for further investigation into the mechanism of action and potential development of this compound as a therapeutic agent.

Introduction

The discovery and development of novel cytotoxic agents remain a cornerstone of cancer research. Natural products and their synthetic derivatives have historically been a rich source of new anticancer drugs. This compound is a recently isolated compound whose cytotoxic potential has not been previously reported. Preliminary screening is essential to ascertain the bioactivity of new chemical entities and to provide a rationale for further preclinical development.

This technical guide outlines the initial cytotoxic evaluation of this compound. The primary objectives of these studies were:

-

To determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines.

-

To assess the selectivity of this compound by comparing its cytotoxicity towards cancer cells versus non-cancerous human cells.

-

To investigate the preliminary mechanism of cell death induced by this compound.

Standard in vitro assays, including the MTT assay for cell viability, the lactate dehydrogenase (LDH) assay for membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for apoptosis detection, were employed. The data generated from these assays provide the first insights into the cytotoxic profile of this compound.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines and one normal human cell line were used in this study.

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HepG2: Human hepatocellular carcinoma

-

HCT116: Human colorectal carcinoma

-

hFOB 1.19: Human fetal osteoblastic cell line (non-cancerous control)

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.1, 1, 10, 50, 100 µM) or vehicle control (0.1% DMSO).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined from the dose-response curves.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.

Protocol:

-

Cells were seeded and treated with this compound as described for the MTT assay.

-

After 48 hours of incubation, the supernatant from each well was collected.

-

The amount of LDH released into the medium was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The absorbance was measured at 490 nm.

-

Cytotoxicity was expressed as a percentage of the maximum LDH release from lysed control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay was used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells per well and treated with this compound at its IC₅₀ concentration for 24 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry within one hour.

-

The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) were determined.

Data Presentation

The quantitative data from the preliminary cytotoxicity studies of this compound are summarized in the following tables.

Table 1: IC₅₀ Values of this compound on Various Cell Lines after 48 hours of Treatment

| Cell Line | Cell Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Cancer | 12.5 ± 1.8 |

| A549 | Lung Cancer | 18.2 ± 2.5 |

| HepG2 | Liver Cancer | 25.1 ± 3.1 |

| HCT116 | Colon Cancer | 9.8 ± 1.3 |

| hFOB 1.19 | Normal Osteoblast | > 100 |

Table 2: LDH Release in Cancer Cell Lines Treated with this compound (at IC₅₀ concentration) for 48 hours

| Cell Line | % Cytotoxicity (LDH Release) ± SD |

| MCF-7 | 45.3 ± 4.2 |

| A549 | 41.8 ± 3.9 |

| HepG2 | 38.5 ± 3.5 |

| HCT116 | 52.1 ± 5.0 |

Table 3: Apoptosis Analysis of HCT116 Cells Treated with this compound (9.8 µM) for 24 hours

| Cell Population | % of Total Cells ± SD |

| Viable (Annexin V- / PI-) | 48.2 ± 3.7 |

| Early Apoptotic (Annexin V+ / PI-) | 35.1 ± 2.9 |

| Late Apoptotic (Annexin V+ / PI+) | 12.5 ± 1.5 |

| Necrotic (Annexin V- / PI+) | 4.2 ± 0.8 |

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Figure 1. Experimental workflow for in vitro cytotoxicity assessment.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Figure 2. Proposed extrinsic apoptosis pathway induced by this compound.

Discussion

The preliminary cytotoxic evaluation of this compound has provided valuable initial insights into its potential as an anticancer agent. The data presented in this guide demonstrate that this compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, the compound was most effective against the HCT116 colon cancer cell line, with an IC₅₀ of 9.8 µM.

A crucial aspect of a promising anticancer drug candidate is its selectivity towards cancer cells over normal, healthy cells. The results from the MTT assay on the hFOB 1.19 normal osteoblastic cell line are encouraging, showing an IC₅₀ value greater than 100 µM. This suggests a favorable therapeutic window for this compound, although further studies on a wider range of normal cell types are warranted.

The LDH assay confirmed the cytotoxic effects observed in the MTT assay, indicating that this compound induces cell death accompanied by a loss of membrane integrity. The percentage of LDH release correlated reasonably well with the viability data, further substantiating the dose-dependent cytotoxicity of the compound.

To elucidate the mechanism of cell death, an Annexin V/PI apoptosis assay was performed. The results in HCT116 cells clearly indicate that this compound induces apoptosis. A significant increase in the population of early and late apoptotic cells was observed following treatment. This suggests that this compound may activate programmed cell death pathways within the cancer cells. The hypothetical signaling pathway diagram (Figure 2) proposes a possible mechanism involving the extrinsic apoptosis pathway, which is a common target for anticancer therapies. Future studies should aim to validate this proposed pathway by examining the expression and activation of key apoptotic proteins such as caspases and members of the Bcl-2 family.

Conclusion

The data and protocols presented in this technical guide serve as a foundation for future research. The next steps should focus on:

-

Expanding the panel of cancer cell lines to determine the broader spectrum of activity.

-

In-depth mechanistic studies to confirm the proposed signaling pathway and identify the direct molecular targets of this compound.

-

In vivo studies in animal models to evaluate the efficacy and safety of this compound in a more complex biological system.

The continued exploration of this compound's anticancer properties is highly encouraged based on these positive preliminary findings.

Methodological & Application

Application Notes and Protocols: Jobosic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid (2,5-dimethyltetradecanoic acid) is a recently identified saturated fatty acid isolated from a marine algae and cyanobacteria extract library.[1] It has demonstrated selective inhibitory activity against two key targets of the SARS-CoV-2 virus: the spike protein/ACE-2 interaction and the main protease (Mpro).[1] As of the date of this document, a complete total synthesis of this compound has not been reported in peer-reviewed scientific literature. The primary challenges in its synthesis are the stereoselective introduction of the methyl groups at the C2 and C5 positions.[2] This document provides detailed protocols for the isolation of this compound from its natural source and the semi-synthesis of its methyl and benzyl ester derivatives, based on the available scientific literature. Additionally, its reported biological activities and the current challenges in its synthesis are discussed.

Biological Activity of this compound

This compound has been identified as a selective inhibitor of two critical components of the SARS-CoV-2 virus.[1] It has been shown to inhibit the interaction between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE-2) receptor. Furthermore, it exhibits inhibitory activity against the main protease (Mpro) of the virus.[1] Notably, it retained some activity against the spike-RBD/ACE-2 interaction of the Omicron variant.[1] Initial structure-activity relationship (SAR) studies, through the semi-synthesis of its methyl and benzyl esters, have indicated that the free carboxylic acid functionality is crucial for its biological activity, as both ester derivatives showed a significant loss of inhibitory function.[1][2]

Isolation and Semi-Synthesis Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source and its subsequent conversion to ester derivatives.

Caption: Workflow for the isolation and semi-synthesis of this compound.

Experimental Protocols

Isolation of this compound

The following protocol is based on the reported isolation of this compound from the marine cyanobacterium extract SAJ44.[2]

-

Extraction: The initial extract of SAJ44 is subjected to fractionation.

-

Fractionation: The extract is first fractionated using normal-phase chromatography. The resulting fractions are then further purified using reversed-phase solid-phase extraction (SPE).

-

Purification: The targeted fraction containing this compound is isolated using preparatory reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Structure Confirmation: The purity and structure of the isolated compound are confirmed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Semi-Synthesis of this compound Derivatives

The following protocols describe the synthesis of the methyl and benzyl ester derivatives of this compound.[2]

3.2.1. Synthesis of this compound Methyl Ester

-

To a solution of this compound in a suitable solvent, add trimethyloxonium tetrafluoroborate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography to yield the methyl ester.

3.2.2. Synthesis of this compound Benzyl Ester

-

Dissolve this compound in a suitable solvent.

-

Add benzyl bromide and a suitable base (e.g., a non-nucleophilic base like DBU or a carbonate base).

-

Stir the reaction mixture, possibly with heating, until the starting material is consumed.

-

After completion, perform an aqueous workup to remove excess reagents and salts.

-

Extract the product into an organic solvent.

-

Dry, concentrate, and purify the crude product by column chromatography to obtain the benzyl ester.

Quantitative Data

The following table summarizes the reported yields for the semi-synthetic preparation of this compound derivatives.[2]

| Derivative | Reagent | Yield (%) |

| This compound Methyl Ester | Trimethyloxonium tetrafluoroborate | 91 |

| This compound Benzyl Ester | Benzyl bromide | 73 |

Challenges and Future Directions in Total Synthesis

A complete total synthesis of this compound has yet to be reported. The primary synthetic challenge lies in the stereoselective formation of the two methyl-substituted chiral centers, particularly with their 1,4-relationship.[2] Traditional methods like enolate chemistry with chiral auxiliaries are more suited for 1,3-dimethyl fragments and would necessitate multiple additional homologation steps, which could risk epimerization at both chiral centers.[2]

The future total synthesis of this compound is crucial for several reasons:

-

Unambiguous Determination of Absolute Configuration: The absolute stereochemistry at C2 and C5 is currently unknown. Synthesis of all possible stereoisomers and comparison with the natural product is required for its definitive assignment.[2]

-

Enabling Extensive SAR Studies: A scalable synthetic route would provide sufficient material for in-depth structure-activity relationship studies, allowing for the design and synthesis of more potent and selective analogs.

-

Elucidation of the Mechanism of Action: Sufficient quantities of the pure enantiomer would facilitate studies to understand its precise binding mode and mechanism of action against its viral targets.[1]

Signaling Pathway and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. Its inhibitory activity against the SARS-CoV-2 spike protein-ACE2 interaction and the main protease suggests a direct interference with viral entry and replication. The following diagram illustrates the targeted steps in the viral life cycle.

References

Application Note: A Robust HPLC-MS Protocol for the Detection and Quantification of Jobosic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jobosic acid (2,5-dimethyltetradecanoic acid), a unique branched-chain saturated fatty acid isolated from marine cyanobacteria, has demonstrated selective inhibitory activity against key SARS-CoV-2 targets[1][2]. As interest in its therapeutic potential grows, the need for a reliable and sensitive analytical method for its detection and quantification becomes critical. This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol designed for the analysis of this compound in biological matrices. The methodology is based on established principles for the analysis of long-chain and branched-chain fatty acids, offering a solid foundation for researchers in drug discovery and metabolomics.

Introduction

This compound is a 16-carbon chain fatty acid with methyl branches at the C2 and C5 positions[2]. Its structure presents a unique analytical challenge compared to straight-chain fatty acids. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex biological samples[3][4]. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection tailored for this compound.

Experimental Protocols

Sample Preparation: Saponification and Liquid-Liquid Extraction

This protocol is designed to hydrolyze this compound from complex lipids (e.g., esters) and extract the free fatty acid.

Reagents:

-

Methanol (HPLC Grade)

-

Potassium Hydroxide (KOH) solution (3 M in 90:10 methanol:water)

-

Formic Acid (LC-MS Grade)

-

Hexane (HPLC Grade)

-

Internal Standard (IS): A deuterated long-chain fatty acid, such as Palmitic acid-d4, is recommended. Prepare a stock solution in ethanol.

Procedure:

-

To 100 µL of the sample (e.g., plasma, cell lysate), add 5 µL of the internal standard stock solution.

-

Add 1 mL of 3 M KOH solution in 90:10 methanol:water[5].

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

-

Incubate the samples in a water bath at 80°C for 1 hour to achieve complete saponification. Ensure vials are tightly capped to prevent evaporation[5].

-

Cool the samples on ice for 5-10 minutes.

-

Acidify the mixture by adding 100 µL of formic acid to protonate the fatty acid salts[5].

-

Add 900 µL of hexane to the tube for liquid-liquid extraction[5].

-

Vortex for 1 minute, then centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer, containing the fatty acids, to a new clean glass vial.

-

Dry the hexane extract completely under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for HPLC-MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: Based on methods for similar long-chain fatty acids, a reversed-phase separation is optimal[6][7][8].

| Parameter | Recommended Setting |

| HPLC Column | C8 or C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3 µm particle size)[6][9] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Tributylamine/15 mM Acetic Acid[6][10] |

| Mobile Phase B | Methanol or Acetonitrile[6] |

| Gradient Program | 80% B to 99% B over 20 min, hold at 99% B for 10 min, return to 80% B and equilibrate for 10 min |

| Flow Rate | 0.2 mL/min[6] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions: Fatty acids are typically analyzed in negative ion mode via ESI[11].

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen, Flow rate dependent on instrument |

| Collision Gas | Argon |

Quantitative Data and Method Performance

The following table summarizes the proposed MRM transitions and expected performance characteristics for this compound. These values are theoretical or estimated based on the analysis of similar compounds and should be used as a starting point for method validation.

| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |

| This compound | 269.25 | To be determined | To be optimized | ~15-20 | ~0.5-5 | ~1.5-15 | >0.99 |

| Palmitic acid-d4 (IS) | 259.26 | 259.26 (or fragment) | To be optimized | ~14-19 | N/A | N/A | N/A |

Note: The molecular formula of this compound is C16H32O2, with a molecular weight of 270.43 g/mol . The precursor ion [M-H]⁻ is therefore calculated as 269.25. The primary product ion will likely be the precursor itself or a fragment resulting from the loss of CO2. Optimization of collision energy is required to identify the most stable and abundant product ion for quantification.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: HPLC-MS/MS workflow for this compound quantification.

Logical Relationship Diagram

This diagram outlines the logical relationship between the analytical components for successful quantification.

Caption: Key components for a validated analytical method.

Conclusion

This application note provides a comprehensive, albeit foundational, HPLC-MS/MS protocol for the quantitative analysis of this compound. The detailed steps for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offer a robust starting point for researchers. Method validation, including determination of the optimal MRM transition, linearity, accuracy, and precision, is a critical next step for any laboratory implementing this protocol. This method will support further investigation into the pharmacokinetics, metabolism, and therapeutic potential of this compound.

References

- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 5. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Jobosic Acid

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the antiviral activity of Jobosic acid, a novel saturated fatty acid, using cell-based assays. This compound (2,5-dimethyltetradecanoic acid) has been identified as a selective inhibitor of two key SARS-CoV-2 targets: the interaction between the spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, and the viral main protease (Mpro or 3CLpro).[1][2][3][4]

The following protocols are designed to assess the efficacy of this compound in a cellular context, which is a critical step in preclinical drug development. These assays will determine the compound's ability to inhibit viral entry and replication in host cells.

Overview of a Cell-Based Antiviral Screening Workflow

A typical workflow for screening and validating the antiviral activity of a compound like this compound in a cell-based format involves several stages. This process ensures a comprehensive evaluation of the compound's potency, specificity, and potential cytotoxicity.

Caption: General workflow for antiviral drug screening and validation.

Experimental Protocols

Cell Lines and Virus Strains

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): A kidney epithelial cell line from an African green monkey, highly susceptible to SARS-CoV-2 infection and commonly used for viral propagation and cytopathic effect (CPE) assays.

-

Huh7 (JCRB0403): A human hepatoma cell line that is also susceptible to SARS-CoV-2 infection.

-

HEK293T-hACE2: A human embryonic kidney cell line engineered to overexpress the human ACE2 receptor, making it highly suitable for SARS-CoV-2 entry assays using pseudoviruses.

-

-

Virus Strains:

-

SARS-CoV-2: A wild-type or variant strain (e.g., Omicron) should be used for live virus assays. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility.

-

VSV or Lentiviral Pseudovirus: A replication-deficient virus (e.g., Vesicular Stomatitis Virus or lentivirus) engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). These are safer alternatives for studying viral entry and can be handled in a BSL-2 laboratory.

-

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

This compound

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTS)

-